molecular formula C18H16ClN3O4 B2884811 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 896301-67-0

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2884811
CAS No.: 896301-67-0
M. Wt: 373.79
InChI Key: BCTDPSPOFHSKRX-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidinone ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the pyrrolidinone intermediate.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitrobenzene derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-nitrophenyl)-2-(4-chlorophenyl)pyrrolidinone

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is unique due to the presence of both a pyrrolidinone ring and distinct chlorophenyl and nitrophenyl groups. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4} with a molecular weight of approximately 374.8 g/mol. The compound features a chlorophenyl group and a nitrophenyl moiety, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4}
Molecular Weight374.8 g/mol
CAS Number905666-59-3

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of acetamides, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC) studies demonstrate that the presence of the chlorophenyl and nitrophenyl groups enhances its antibacterial efficacy. For instance, in vitro tests against Klebsiella pneumoniae showed promising results, with the compound effectively inhibiting bacterial growth at low concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound is attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro assays showed that this compound effectively inhibited AChE activity, suggesting it may serve as a lead compound for developing treatments for cognitive disorders .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several acetamide derivatives, including this compound against multi-drug resistant Klebsiella pneumoniae. The results indicated that this compound had a lower MIC compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .
  • Cancer Cell Apoptosis : In research focusing on breast cancer cell lines, this compound was shown to activate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins. This suggests its utility in developing novel anticancer therapies .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-13-3-7-15(8-4-13)21-11-14(10-18(21)24)20-17(23)9-12-1-5-16(6-2-12)22(25)26/h1-8,14H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTDPSPOFHSKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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